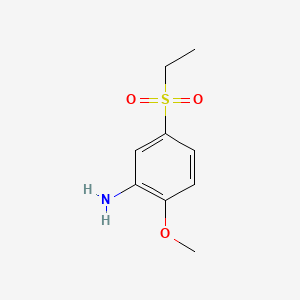

5-(Ethylsulfonyl)-2-methoxyaniline

Description

Properties

IUPAC Name |

5-ethylsulfonyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-14(11,12)7-4-5-9(13-2)8(10)6-7/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLWNEUYUGKDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201554 | |

| Record name | 5-Ethylsulphonyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5339-62-8 | |

| Record name | 5-(Ethylsulfonyl)-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethylsulphonyl-o-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Ethylsulfonyl)-2-methoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethylsulphonyl-o-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylsulphonyl-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethylsulfonyl-o-anisidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUW79E827Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Ethylsulfonyl)-2-methoxyaniline typically involves several steps:

Thiocyanation: The methylated product is then subjected to thiocyanation to introduce the ethylsulfonyl group.

Ethylation: The thiocyanated intermediate is ethylated to form the desired ethylsulfonyl derivative.

Oxidation: The ethylated product is oxidized using an oxidizing agent such as sodium tungstate or ammonium molybdate.

Hydrolysis: Finally, the product undergoes hydrolysis to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of ethanol and water as solvents, which are environmentally friendly and cost-effective . The reaction conditions are carefully controlled to ensure high yield and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-2-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium tungstate and ammonium molybdate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

5-(Ethylsulfonyl)-2-methoxyaniline is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis. The compound can participate in:

- Oxidation : Leading to sulfone derivatives.

- Reduction : Resulting in corresponding amines.

- Nucleophilic Substitution : Particularly at the sulfonyl group, allowing for the introduction of various nucleophiles under basic conditions.

These reactions facilitate the development of new compounds with tailored properties for specific applications in pharmacology and materials science .

The compound has been extensively studied for its potential biological activities, particularly its antitumor properties. It serves as a pharmacophoric fragment in several potent inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. This process is vital for tumor growth and metastasis .

Case Studies Highlighting Biological Applications

- Antitumor Activity : Research indicates that derivatives of this compound have shown significant antitumor effects, with over 112 related compounds identified as potential anticancer agents . For example, structural analogs have been developed that inhibit VEGFR2, demonstrating efficacy comparable to established drugs like Nexavar® and Sutent® .

-

Kinase Inhibition : The compound targets various kinases, including:

- EGFR (Epidermal Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- CDK2/4 (Cyclin-Dependent Kinases)

These interactions suggest its utility in developing drugs for cancer therapy and other conditions associated with abnormal cell proliferation .

Industrial Applications

Beyond its pharmaceutical implications, this compound is also valuable in industrial applications, particularly in the production of dyes and pigments due to its reactive sulfonyl group. This versatility allows it to be incorporated into various formulations where color stability and reactivity are essential .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound across different fields:

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Serves as a precursor for kinase inhibitors; significant antitumor activity demonstrated. |

| Biological Activity | Targets VEGFR2, EGFR, PDGFR; involved in inhibiting angiogenesis and tumor growth. |

| Industrial Use | Used in dye production; reactive sulfonyl group enhances color stability and application range. |

| Synthetic Chemistry | Versatile intermediate; undergoes oxidation, reduction, and substitution reactions effectively. |

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways . For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity of 5-(ethylsulfonyl)-2-methoxyaniline is highly dependent on the positions and nature of its substituents. Key analogues and derivatives include:

Key Comparisons

Bioactivity: The ethylsulfonyl group at C5 is essential for binding to VEGFR2’s Asp921 and Cys917 residues . Replacing -OMe with -OH (as in 2-amino-4-(ethylsulfonyl)phenol) reduces stability and synthetic utility . Nitro derivatives (e.g., 4a) lack biological characterization but serve as intermediates for further functionalization .

Synthetic Accessibility: this compound’s synthesis (59% yield) is more efficient than alternative routes, such as the 80% yield from 2-amino-4-(ethylsulfonyl)phenol, which relies on a discontinued precursor . Derivatives like AAZ require additional steps to introduce oxazole and pyridinyl groups, increasing complexity .

Structural Flexibility :

- Derivatives with halogen or aryloxy substitutions (e.g., Derivative 1 and 2) show enhanced potency, whereas bulky groups (Derivative 3) reduce activity, highlighting the need for balanced hydrophobicity .

Research Findings and Implications

- VEGFR2 Inhibition: The ethylsulfonyl-methoxyaniline scaffold is indispensable for antiangiogenic drug design. AAZ and its derivatives demonstrate that minor structural modifications significantly impact potency .

- Synthetic Optimization : The four-step synthesis of this compound offers a scalable route for preclinical development, avoiding reliance on unstable intermediates .

Biological Activity

5-(Ethylsulfonyl)-2-methoxyaniline is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly as a precursor for various kinase inhibitors.

Chemical Structure and Synthesis

This compound is characterized by an ethylsulfonyl group attached to a methoxy-substituted aniline. The compound can be synthesized through a multi-step process starting from commercially available 4-methoxybenzene-1-sulfonyl chloride. The synthesis typically involves the following steps:

- Formation of the Sulfonamide : The initial reaction involves treating 4-methoxybenzene-1-sulfonyl chloride with ethylamine.

- Substitution Reaction : Subsequent reactions introduce the methoxy group at the appropriate position on the aniline ring.

- Purification : The final product is purified to achieve high purity and yield.

The overall yield of this synthesis has been reported at approximately 59% .

Biological Mechanisms

The biological activity of this compound primarily stems from its ability to inhibit various protein kinases, particularly those involved in angiogenesis and tumor growth. Notably, it acts as a pharmacophoric fragment for several potent inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .

Molecular Targets

- VEGFR2 : Inhibition of this receptor is crucial for preventing angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is vital in tumor growth and metastasis.

- Other Kinases : The compound also targets other kinases such as EGFR, PDGFR, and CDK2/4, which are implicated in various cellular processes including proliferation and apoptosis .

Case Studies and Research Findings

Numerous studies have highlighted the potential of this compound in developing therapeutic agents:

- Antitumor Activity : A significant number of compounds derived from this aniline derivative have shown potent antitumor properties. For instance, it has been identified as a key component in over 131 compounds with various biological activities, predominantly as antitumor agents .

- VEGFR2 Inhibitors : Several clinical drugs that inhibit VEGFR2, such as Nexavar® and Sutent®, have structural similarities to this compound, underscoring its relevance in cancer therapy .

- Broad Spectrum Activity : Beyond oncology, derivatives of this compound have been explored for cardiovascular applications, anti-inflammatory effects, and as modulators for ion channels and nervous system blockers .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Amisulpride | C₁₇H₂₇N₃O₄S | Atypical antipsychotic; shares sulfonyl group |

| 4-Amino-5-(methylsulfonyl)-2-methoxybenzoic acid | C₁₀H₁₃NO₅S | Contains methyl instead of ethyl group |

| 4-Amino-5-(propylsulfonyl)-2-methoxybenzoic acid | C₁₁H₁₅NO₅S | Propyl group introduces steric differences |

The unique ethylsulfonyl group distinguishes it from other similar compounds, impacting its solubility and biological interactions .

Q & A

Q. What are the optimized synthetic routes for 5-(Ethylsulfonyl)-2-methoxyaniline, and what are their yields?

The most efficient synthesis starts with 4-methoxybenzene-1-sulfonyl chloride (1 ), achieved in four steps with a 59% overall yield (Scheme 2):

- Sulfinate Formation : React 1 with Na₂SO₃/NaHCO₃ in H₂O/THF (0°C to RT, 99% yield of 2 ) .

- Ethylation : Treat 2 with ethyl iodide (EtI) in MeOH under reflux (2 h, 90% yield of 3 ) .

- Nitration : Use concentrated HNO₃ at 100°C (2 h, 73% yield of nitro intermediate 4 ) .

- Reduction : Catalytic hydrogenation (10% Pd/C, H₂) reduces nitro to amine (90% yield of 5 ) . Alternative routes starting from 3-amino-4-hydroxybenzenesulfonic acid (B ) failed due to nonselective sulfonyl chloride reduction .

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Na₂SO₃, NaHCO₃, H₂O/THF | 99% |

| 2 | EtI, MeOH, reflux | 90% |

| 3 | HNO₃, 100°C | 73% |

| 4 | H₂, Pd/C | 90% |

Q. How is this compound characterized spectroscopically?

The compound and intermediates are characterized using:

- ¹H/¹³C NMR : For structural confirmation (e.g., aromatic protons at δ 6.8–7.5 ppm in CDCl₃) .

- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹) and NH₂ bands (~3400 cm⁻¹) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 230 for 5 ) .

- Melting Points : Critical for purity assessment (e.g., 5 melts at 123–124°C) .

Q. What are the primary pharmacological applications of this compound?

It serves as a pharmacophoric fragment in:

- VEGFR2 Inhibitors : Binds Asp921 and Cys917 in the kinase domain (e.g., AAZ inhibitor, IC₅₀ = 22 nM; PDB: 1Y6A) .

- Antitumor Agents : 112/131 derivatives show antitumor activity .

- Enzyme Modulators : Targets EGFR, PDGFR, CDKs, and MMPs .

Advanced Research Questions

Q. What experimental challenges arise during sulfonation and amino-group protection?

Early routes using 3-amino-4-hydroxybenzenesulfonic acid (B ) faced:

- Nonselective Reactions : Sulfonyl chloride (E ) reduction with Na₂SO₃/Na₂CO₃ produced mixtures, complicating isolation .

- Amino Group Reactivity : Unprotected amines in B led to side reactions, necessitating protection via 2-methyl-benzo[d]oxazole . Solution: Switching to 1 as the starting material avoided these issues .

Q. How do structural modifications of this compound impact VEGFR2 inhibitory activity?

- Ethylsulfonyl Group : Essential for hydrogen bonding with Cys917 in VEGFR2 .

- Methoxy Group : Enhances solubility and π-stacking with Phe918 .

- Nitro Reduction : Conversion to amine (step 4) is critical for bioactivity . Example: Removing the ethylsulfonyl group in AAZ analogs reduces potency by >100-fold .

Q. What advanced analytical techniques resolve data discrepancies in intermediate characterization?

- X-ray Crystallography : Resolves ambiguous NOE signals (e.g., AAZ in PDB: 1Y6A) .

- High-Resolution MS : Differentiates isomers (e.g., 4 vs. 4a ) .

- DSC/TGA : Confirms thermal stability of intermediates .

Table 2: Discrepancies in Melting Points

| Compound | Reported mp (°C) | Source |

|---|---|---|

| 3 | 40–41, 55–59 | |

| 4a | 123.3–124.5 |

Q. How can synthetic protocols be optimized for scalability?

- Solvent Choice : THF/H₂O mixtures improve sulfinate solubility .

- Catalyst Loading : 10% Pd/C minimizes catalyst costs during hydrogenation .

- Chromatography-Free Purification : Crystallization from EtOH/H₂O achieves >99% purity .

Data Contradictions and Validation

- Melting Points : Variability in 3 (40–59°C) arises from solvent polarity during crystallization .

- Nitration Selectivity : Concentrated HNO₃ produces 4 , while HNO₃/H₂SO₄ yields dinitro derivative 4a .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.